molecular formula C18H19N3O5S B11496075 N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide

N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide

Cat. No.: B11496075
M. Wt: 389.4 g/mol
InChI Key: XXMWATKMEIKCPA-UHFFFAOYSA-N
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Description

N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a cyclopropylsulfamoyl group, a nitrophenyl group, and a methylbenzamide group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. The process often includes nitration, sulfonation, and amidation reactions. For instance, the nitration of a suitable aromatic compound can introduce the nitro group, followed by sulfonation to attach the cyclopropylsulfamoyl group. The final step usually involves the formation of the benzamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring efficient and cost-effective methods.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide is unique due to its combination of a cyclopropylsulfamoyl group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]-3-methylbenzamide

InChI

InChI=1S/C18H19N3O5S/c1-11-4-3-5-13(8-11)18(22)19-16-9-15(10-17(12(16)2)21(23)24)27(25,26)20-14-6-7-14/h3-5,8-10,14,20H,6-7H2,1-2H3,(H,19,22)

InChI Key

XXMWATKMEIKCPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC(=C2)S(=O)(=O)NC3CC3)[N+](=O)[O-])C

Origin of Product

United States

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